molecular formula C24H23ClN2O3 B14981182 1-(4-chloro-3-methylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol

1-(4-chloro-3-methylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol

Cat. No.: B14981182
M. Wt: 422.9 g/mol
InChI Key: LINSXUKQXXJSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-CHLORO-3-METHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLORO-3-METHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL typically involves multiple steps, including the formation of the benzodiazole ring and subsequent functionalization. Common synthetic routes may include:

    Step 1: Formation of the benzodiazole core through cyclization reactions.

    Step 2: Introduction of the phenoxy and chloromethyl groups via nucleophilic substitution reactions.

    Step 3: Final coupling reactions to attach the propanol moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLORO-3-METHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a ketone or aldehyde.

    Reduction: Reduction of the benzodiazole ring to form dihydrobenzodiazole derivatives.

    Substitution: Halogenation or alkylation reactions on the phenoxy groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups onto the phenoxy rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-CHLORO-3-METHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenoxy)-3-(1H-1,3-benzodiazol-1-yl)propan-2-ol
  • 1-(4-Methylphenoxy)-3-(1H-1,3-benzodiazol-1-yl)propan-2-ol
  • 1-(4-Bromophenoxy)-3-(1H-1,3-benzodiazol-1-yl)propan-2-ol

Uniqueness

1-(4-CHLORO-3-METHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL is unique due to the presence of both chloromethyl and phenoxymethyl groups, which may confer distinct chemical and biological properties compared to other benzodiazole derivatives. These structural features can influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C24H23ClN2O3

Molecular Weight

422.9 g/mol

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-[2-(phenoxymethyl)benzimidazol-1-yl]propan-2-ol

InChI

InChI=1S/C24H23ClN2O3/c1-17-13-20(11-12-21(17)25)29-15-18(28)14-27-23-10-6-5-9-22(23)26-24(27)16-30-19-7-3-2-4-8-19/h2-13,18,28H,14-16H2,1H3

InChI Key

LINSXUKQXXJSRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.